Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid
Description
Properties
Molecular Formula |
C19H29NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2S)-2-[(4-tert-butylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)24-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1 |
InChI Key |
BTRCYFWSNTWMLA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Chiral Source
The (S)-configuration is often introduced by starting from commercially available chiral amino acids or their derivatives, such as (S)-3-amino-2-phenylpropanoic acid analogs or homophenylalanine derivatives. The 4-(tert-butyl)benzyl substituent can be introduced by selective alkylation.
Alkylation of the Alpha Carbon
- Reagents: 4-(tert-butyl)benzyl bromide or chloride as the alkylating agent.
- Base: Mild bases such as potassium carbonate or sodium hydride in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions: Low to ambient temperatures (0–35°C) to control stereochemistry and minimize side reactions.
- Outcome: Selective alkylation at the alpha carbon, preserving the stereochemical integrity.
Protection of the Amino Group with Boc
- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
- Solvent: Dichloromethane (DCM) or other aprotic solvents.
- Conditions: Room temperature, typically for several hours.
- Notes: Careful control of pH and temperature prevents over-protection or side reactions.
Purification and Isolation
- Techniques:
- Solvent extraction using non-polar solvents (e.g., hexane, heptane) to remove impurities.
- Drying over anhydrous sodium sulfate (Na2SO4).
- Concentration under reduced pressure.
- Crystallization or precipitation using anti-solvents such as hydrocarbons (C6–C8).
- Filtration and drying under vacuum.
Representative Example of Preparation (Adapted from Patent WO2012117417A1)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of (S)-3-amino-2-hydroxy-3-(4-(tert-butyl)benzyl)propanoic acid ethyl ester | Reaction of chiral amino acid hydrochloride with ethanol and sulfuric acid at 45–55°C for 7–8 h | Monitored by HPLC to ensure >99.5% conversion |
| 2 | Benzylation of hydroxyl group | Sodium hydride, 4-(tert-butyl)benzyl bromide in DMF or THF at 0–35°C | Selective alkylation to form benzyl ether |
| 3 | Protection of amino group with Boc | Di-tert-butyl dicarbonate, triethylamine in DCM, room temperature | Yields Boc-protected intermediate |
| 4 | Hydrolysis of ester to acid | Aqueous base (LiOH, NaOH, or KOH) in alcohol or ketone solvent | Conversion to free acid |
| 5 | Purification | Solvent extraction, drying, concentration, anti-solvent precipitation | Isolated product with high purity |
Analytical Data and Characterization
| Parameter | Typical Result | Method |
|---|---|---|
| Purity | >98% | HPLC analysis |
| Optical Rotation | Consistent with (S)-enantiomer | Polarimetry |
| Molecular Weight | ~335 g/mol | Mass spectrometry (HRMS) |
| Structural Confirmation | Confirmed | 1H NMR, 13C NMR, IR spectroscopy |
| Melting Point | Typically 120–130°C | Differential scanning calorimetry (DSC) |
Literature and Research Findings
- The preparation method involving benzylation and Boc protection is well-documented for related compounds such as (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which shares structural similarities and synthetic strategies with the target compound.
- The use of mild bases and aprotic solvents for selective alkylation ensures high stereochemical fidelity and yield.
- Structural elucidation is routinely performed by NMR (1H, 13C), IR, and mass spectrometry to confirm the integrity of the Boc group and the 4-(tert-butyl)benzyl substituent.
- Purification strategies involving solvent extraction and anti-solvent precipitation optimize product purity and yield.
- The compound is often employed as a chiral building block in peptide synthesis and drug development, necessitating high enantiomeric purity and reproducibility of the synthetic method.
Summary Table of Key Synthetic Parameters
| Parameter | Optimal Range/Value | Comments |
|---|---|---|
| Alkylation temperature | 0–35°C | Controls stereochemistry |
| Alkylation solvent | DMF, THF, or C1-C4 alcohols | Solvent choice affects yield |
| Boc protection solvent | DCM | Commonly used for carbamate formation |
| Base for Boc protection | Triethylamine | Neutralizes acid by-products |
| Hydrolysis base | LiOH, NaOH, or KOH | Efficient ester cleavage |
| Purification solvents | Hexane, heptane (anti-solvents) | For crystallization and isolation |
| Reaction time (alkylation) | Several hours | Monitored by HPLC |
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (N,N,N’,N’-tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane.
Coupling: HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products
Deprotection: The major product is the free amine.
Coupling: The major product is the peptide or polypeptide formed by the reaction.
Scientific Research Applications
Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-2-
Biological Activity
Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a compound that has garnered attention in the fields of peptide synthesis and medicinal chemistry due to its significant biological activity. This article delves into its biological properties, synthesis, applications, and related research findings.
Overview of the Compound
This compound is characterized by its bulky tert-butyl side chain, which enhances its lipophilicity and sterics compared to simpler analogs. This structural feature contributes to its unique reactivity profile in peptide synthesis and biological applications. The compound is primarily used in developing peptide-based drugs and therapeutic agents, as well as studying protein-protein interactions and enzyme-substrate dynamics.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Peptide Synthesis : It plays a crucial role in synthesizing complex peptides, allowing for the construction of drug-like molecules with specific sequences and functionalities.
- Enzyme Interactions : The compound's structure enables specific interactions with enzymes and receptors, making it valuable for research into drug design and development.
- Antimicrobial Properties : Studies show that derivatives of Boc-amino acids can exhibit antimicrobial activity against various bacterial and fungal strains .
Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of Amino Group : The amino group is protected using the Boc (tert-butyloxycarbonyl) group.
- Formation of the Propanoic Acid Backbone : The propanoic acid structure is constructed through standard organic synthesis techniques.
- Final Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid.
This synthesis process can be optimized for large-scale production, potentially utilizing continuous flow reactors to enhance product quality and minimize waste.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Boc-3-amino-2-benzylpropionic acid | C15H21NO4 | Lacks the tert-butyl group; simpler structure |
| Boc-β-homophenylalanine | C16H23NO4 | Contains a phenyl group; different side chain |
| (S)-3-Amino-2-tert-butoxycarbonylamino-propionic Acid | C12H21NO4 | Different protecting group; less bulky |
The unique structural features of this compound enhance its reactivity in peptide synthesis compared to simpler analogs.
Antimicrobial Activity Study
A study investigated the antimicrobial properties of various Boc-amino acid derivatives, including those similar to this compound. The results indicated enhanced antimicrobial activity for compounds containing tryptophan and phenylalanine residues, with inhibition zones ranging from 9 to 12 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects :
- Electron-Donating Groups : The tert-butyl group (Target, ) increases lipophilicity and steric bulk compared to electron-withdrawing groups like CF₃ () or polar substituents like hydroxymethyl ().
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability but reduces solubility in aqueous media .
- Backbone Modifications: Acetamido substitution () may alter hydrogen-bonding capacity compared to the Boc-protected amine in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
